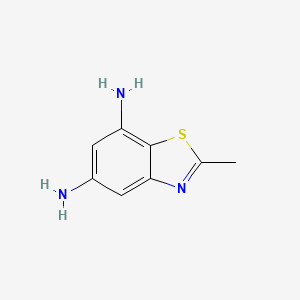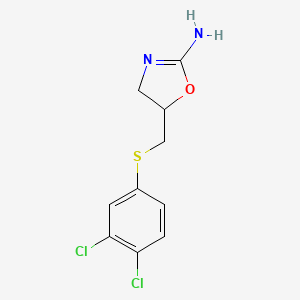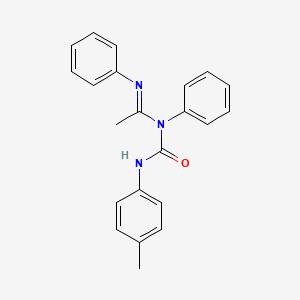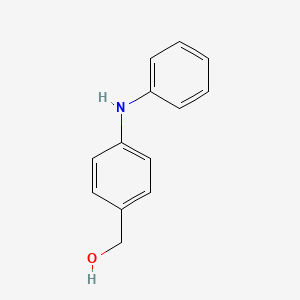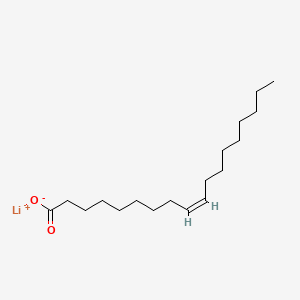![molecular formula C11H18N2 B13797912 n-[2-(Pyridin-2-yl)ethyl]butan-1-amine CAS No. 6311-97-3](/img/structure/B13797912.png)
n-[2-(Pyridin-2-yl)ethyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridin-2-ylethyl)butan-1-amine is an organic compound with the molecular formula C11H18N2This compound is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to a butylamine group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)butan-1-amine typically involves the reaction of 2-pyridineethanamine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(2-pyridin-2-ylethyl)butan-1-amine may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-pyridin-2-ylethyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amines .
Applications De Recherche Scientifique
N-(2-pyridin-2-ylethyl)butan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-pyridin-2-ylethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-pyridin-2-ylethyl)butan-1-amine include other pyridine derivatives and butylamine derivatives. Examples include:
- 2-Pyridineethanamine
- N-butylamine
- N-(2-pyridin-2-ylethyl)propylamine
Uniqueness
What sets N-(2-pyridin-2-ylethyl)butan-1-amine apart from these similar compounds is its unique combination of the pyridine ring and the butylamine group. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Propriétés
Numéro CAS |
6311-97-3 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-8-12-10-7-11-6-4-5-9-13-11/h4-6,9,12H,2-3,7-8,10H2,1H3 |
Clé InChI |
YQYQAPCJXPYSBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
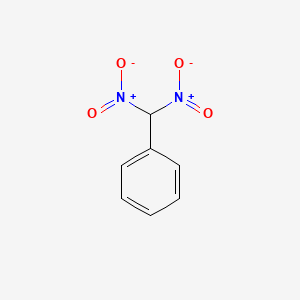
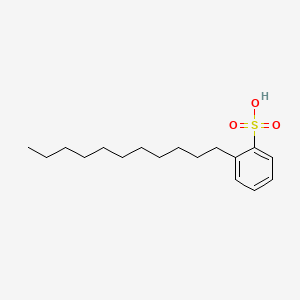
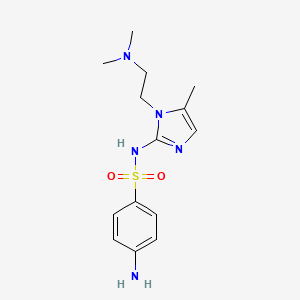
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
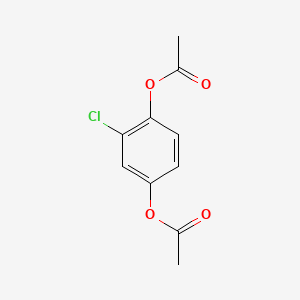
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
